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Compound of Interest

Compound Name: FM-476

Cat. No.: B1192716

Note to the Reader: Publicly available experimental data for a compound designated "FM-476"
could not be located. To fulfill the objective of providing a comprehensive comparison guide for
researchers, this document presents a detailed analysis of two well-characterized and
mechanistically distinct CDK12/13 inhibitors: the covalent inhibitor THZ531 and the non-
covalent inhibitor SR-4835. This comparison is intended to serve as a valuable resource for
evaluating the specificity and performance of prominent compounds targeting the CDK12/13
kinases.

Introduction to CDK12/13 and a Tale of Two
Inhibitors

Cyclin-dependent kinases 12 and 13 (CDK12 and CDK13), together with their obligate partner
Cyclin K, are crucial regulators of transcriptional elongation. They achieve this by
phosphorylating the C-terminal domain (CTD) of RNA Polymerase Il, a process vital for the
expression of long genes, including many essential components of the DNA Damage
Response (DDR) pathway such as BRCA1 and ATM. Consequently, inhibition of CDK12/13 has
emerged as a promising therapeutic strategy in oncology, as it can induce a "BRCAness"
phenotype, sensitizing cancer cells to PARP inhibitors and other DNA-damaging agents.

This guide compares two leading small-molecule inhibitors of CDK12/13 that employ different
mechanisms of action:
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e THZ531: A first-in-class covalent inhibitor that irreversibly binds to a unique cysteine residue
located outside the ATP-binding pocket of CDK12 and CDK13. This covalent modification
leads to sustained target inhibition.

o SR-4835: A potent, highly selective, and orally bioavailable ATP-competitive inhibitor of
CDK12 and CDK13. Recent studies have also revealed that SR-4835 functions as a
"molecular glue," inducing the degradation of Cyclin K via the proteasome, which adds
another layer to its mechanism of action.

Quantitative Comparison of Inhibitor Potency and
Selectivity

The following tables summarize the biochemical potency and kinase selectivity of THZ531 and
SR-4835 based on published experimental data.

Table 1: Biochemical Potency (IC50/Kd) Against Primary

Targets
Compound Target IC50 (nM) Kd (nM) Assay Type
Radiometric
THZ531 CDK12 158 )
Kinase Assay
Radiometric
CDK13 69 _
Kinase Assay
ADP-Glo Kinase
SR-4835 CDK12 99 98 Assay / Binding
Assay
CDK13 - 4.9 Binding Assay

IC50: Half-maximal inhibitory concentration. Kd: Dissociation constant. Lower values indicate
higher potency.

Table 2: Selectivity Against Other Cyclin-Dependent
Kinases
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Compound CDK2 IC50 (nM) CDK7 IC50 (nM) CDKO9 IC50 (nM)
THZ531 >10,000 8,500 10,500
SR-4835 >10,000 >10,000 >10,000

Data compiled from multiple sources. Values represent a significant margin of selectivity for

both compounds against other common transcriptional CDKs.

Table 3: Kinome-Wide Selectivity Profile

While full head-to-head kinome scan data is not available in a single publication, selectivity has

been assessed for both compounds against large kinase panels.
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Key Off-Targets o
. . ) Selectivity
Compound Kinase Panel Size (with measurable
. Summary
affinity)
KiNativ profiling in
Jurkat cells confirmed
CDK12 and CDK13 as
the primary targets,
with no other kinase
o ) labeled to more than
THZ531 >200 (KiNativ) JNK family, GSK3

55%. Broader kinase
binding assays
showed some affinity
for other kinases
within a 10-fold range
of CDK13.[1]

Described as highly
selective. When

screened at 10 pM, it
GSK3A (Kd = 1.2 uMm),

GSK3B (Kd =810 ) i .
SR-4835 >450 interaction with a
nM), CDK6 (Kd =5.1

HM)

showed minimal

panel of over 450
kinases. It displayed
no affinity for BRD4 or
PARP.[2][3]

Mechanisms of Action and Signaling Pathway

Both THZ531 and SR-4835 inhibit the kinase activity of the CDK12/Cyclin K complex, leading
to reduced phosphorylation of RNA Polymerase Il. This disrupts transcriptional elongation,
particularly of long DDR genes, inducing DNA damage and apoptosis in cancer cells. However,
their distinct binding modes and the additional molecular glue activity of SR-4835 represent a
key difference in their mechanisms.
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Click to download full resolution via product page
Caption: CDK12/13 signaling pathway and points of inhibition.

Experimental Workflows and Protocols

Evaluating the specificity and potency of kinase inhibitors involves a series of biochemical and
cell-based assays. A general workflow is depicted below.

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/product/b1192716?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1192716?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Kinase Inhibitor Profiling Workflow

1. Biochemical Potency
(e.g., Radiometric Assay)

2. Kinome-wide Selectivity
(e.g., KINOMEscan)

Assess Specificity

3. Cellular Target Engagement
(e.g., Western Blot for p-RNAPII)

onfirm On-Target Effect

4. Cellular Phenotype
(e.g., Proliferation/Apoptosis Assays)

Evaluate Functional Outcome

Lead Compound

Click to download full resolution via product page

Caption: General experimental workflow for kinase inhibitor profiling.

Detailed Experimental Protocols

1. Biochemical Kinase Assay (Radiometric)

This assay directly measures the enzymatic activity of the CDK12/Cyclin K complex and its
inhibition by a test compound.

¢ Materials:
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Recombinant human CDK12/Cyclin K complex.

Substrate: GST-tagged RNA Polymerase Il C-terminal domain (CTD) peptide.
[y-32P]ATP (radiolabeled ATP).

Kinase assay buffer (e.g., 50 mM Tris-HCI pH 7.5, 10 mM MgClz, 1 mM DTT).
Test compounds (THZ531, SR-4835) dissolved in DMSO.

Phosphocellulose paper and 0.75% phosphoric acid wash buffer.

Scintillation counter.

Procedure:

[¢]

Prepare serial dilutions of the test compounds in DMSO.

In a 96-well plate, add kinase assay buffer, the CTD substrate, and the diluted test
compound.

For covalent inhibitors like THZ531, pre-incubate the enzyme with the compound for 30-60
minutes at room temperature to allow for covalent bond formation.

Initiate the kinase reaction by adding a mixture of non-radiolabeled ATP and [y-32P]ATP to
each well.

Incubate the plate at 30°C for 30-60 minutes.

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose
paper.

Wash the phosphocellulose paper extensively with the wash buffer to remove
unincorporated [y-32P]ATP.

Measure the incorporated radioactivity on the substrate using a scintillation counter.

Calculate the percentage of inhibition for each compound concentration relative to the
DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
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[4]
2. Cellular Proliferation Assay
This assay assesses the effect of the inhibitors on the growth and viability of cancer cell lines.

o Materials:

[e]

Cancer cell line (e.g., Jurkat for suspension cells, MDA-MB-231 for adherent cells).

o

Complete cell culture medium.

[¢]

Test compounds dissolved in DMSO.

[¢]

96-well cell culture plates.

[e]

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin-based).

o

Plate reader (luminescence or fluorescence).

e Procedure:

[¢]

Seed cells in a 96-well plate at a predetermined density and allow them to adhere
overnight (for adherent cells).

o Prepare serial dilutions of the test compounds in cell culture medium.

o Treat the cells with the diluted compounds and a DMSO vehicle control.

o Incubate the cells for a specified period (e.g., 72 hours).

o Add the cell viability reagent to each well according to the manufacturer's instructions.
o Incubate for the recommended time to allow for signal development.

o Measure the signal (luminescence or fluorescence) using a plate reader.

o Calculate the percentage of cell viability for each compound concentration relative to the
DMSO control and determine the IC50 value.
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Conclusion: Which Inhibitor is More Specific?

Based on the available data, both THZ531 and SR-4835 are potent dual inhibitors of CDK12
and CDK13 with a high degree of selectivity over other CDKs.

o SR-4835 appears to be a more specific inhibitor based on broad kinome screening. It
demonstrates minimal off-target activity when tested against a large panel of over 450
kinases at a high concentration (10 uM).[3] Its off-targets like GSK3 have Kd values in the
high nanomolar to micromolar range, suggesting a significant selectivity window.

e THZ531 is also highly selective for CDK12/13 within the cellular context, as shown by
KiNativ profiling.[1] However, in biochemical binding assays, it has shown some affinity for
other kinases like the JNK family. As a covalent inhibitor, its specificity is also driven by the
presence of a reactive cysteine residue, which is not present in all kinases.

The choice between these inhibitors depends on the experimental context. SR-4835's
reversible, ATP-competitive nature and its unique molecular glue function make it a valuable
tool for studying the acute effects of CDK12/13 inhibition and Cyclin K degradation. THZ531's
covalent and irreversible mechanism provides sustained target inhibition, which can be
advantageous for achieving a durable biological effect in certain experimental models. For
researchers prioritizing the cleanest possible kinome profile in biochemical assays, SR-4835
may be the preferred choice.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

o 1. Covalent targeting of remote cysteine residues to develop CDK12 and 13 inhibitors - PMC
[pmc.ncbi.nlm.nih.gov]

» 2. Discovery and Resistance Mechanism of a Selective CDK12 Degrader - PMC
[pmc.ncbi.nlm.nih.gov]

» 3. cancer-research-network.com [cancer-research-network.com]

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.cancer-research-network.com/2019/12/07/sr-4835-is-a-highly-selective-and-atp-competitive-dual-inhibitor-of-cdk12-cdk13/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5033074/
https://www.benchchem.com/product/b1192716?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC5033074/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5033074/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8590456/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8590456/
https://www.cancer-research-network.com/2019/12/07/sr-4835-is-a-highly-selective-and-atp-competitive-dual-inhibitor-of-cdk12-cdk13/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1192716?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Validation & Comparative

Check Availability & Pricing

e 4. benchchem.com [benchchem.com]

 To cite this document: BenchChem. [A Comparative Guide to CDK12/13 Inhibitor Specificity:
THZ531 vs. SR-4835]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1192716#is-fm-476-a-more-specific-inhibitor-than-
compound-y]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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